2-Bromo-4-cyano-3-methylbenzoic acid
CAS No.: 1805102-02-6
Cat. No.: VC2773455
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805102-02-6 |
|---|---|
| Molecular Formula | C9H6BrNO2 |
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | 2-bromo-4-cyano-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C9H6BrNO2/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13) |
| Standard InChI Key | XHHHRWNTRULXDS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1Br)C(=O)O)C#N |
| Canonical SMILES | CC1=C(C=CC(=C1Br)C(=O)O)C#N |
Introduction
2-Bromo-4-cyano-3-methylbenzoic acid is a synthetic organic compound with the molecular formula C₉H₆BrNO₂ and a molecular weight of approximately 240.06 g/mol . This compound belongs to the class of substituted benzoic acids, which are derivatives of benzoic acid. The presence of bromine and cyano groups enhances its reactivity, making it a valuable intermediate in organic synthesis.
Synthesis and Preparation
The synthesis of 2-Bromo-4-cyano-3-methylbenzoic acid typically involves several steps, starting from simpler benzoic acid derivatives. The process may include bromination, cyanation, and other functional group transformations. The specific conditions, such as temperature and catalysts, can significantly affect the yield and purity of the final product.
Applications in Organic Synthesis
2-Bromo-4-cyano-3-methylbenzoic acid serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various reactions, such as nucleophilic substitutions and cross-coupling reactions, which are crucial for building complex organic molecules.
Research Findings and Uses
Recent research has highlighted the importance of such compounds in developing new pharmaceutical and agrochemical agents. For instance, similar compounds have been used in the synthesis of bioactive molecules with potential therapeutic applications . The presence of reactive functional groups in 2-Bromo-4-cyano-3-methylbenzoic acid makes it an attractive starting material for synthesizing complex molecules with specific biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume